molecular formula C20H31NO B14241849 (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol CAS No. 505085-83-6

(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol

Cat. No.: B14241849
CAS No.: 505085-83-6
M. Wt: 301.5 g/mol
InChI Key: KBUWAMFMHTXBER-WOJBJXKFSA-N
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Description

(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol is a complex organic compound characterized by its unique structural features. This compound contains a chiral center and an amino group, making it an interesting subject for various chemical studies. Its structure includes a dec-1-en-4-yl group attached to an amino group, which is further connected to a phenylbut-3-en-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a chiral auxiliary to introduce the necessary stereochemistry. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to more efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylbut-3-en-1-ol moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol can be compared with other amino alcohols and phenylbutenol derivatives.
  • Compounds such as (2R)-2-amino-4-phenylbut-3-en-1-ol and (2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-but-3-en-1-ol share structural similarities.

Uniqueness

The unique combination of the dec-1-en-4-yl group and the phenylbut-3-en-1-ol moiety in (2R)-2-{[(4S)-Dec-1-yl]amino}-4-phenylbut-3-en-1-ol sets it apart from other similar compounds

Properties

CAS No.

505085-83-6

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

(2R)-2-[[(4S)-dec-1-en-4-yl]amino]-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C20H31NO/c1-3-5-6-10-14-19(11-4-2)21-20(17-22)16-15-18-12-8-7-9-13-18/h4,7-9,12-13,15-16,19-22H,2-3,5-6,10-11,14,17H2,1H3/t19-,20-/m1/s1

InChI Key

KBUWAMFMHTXBER-WOJBJXKFSA-N

Isomeric SMILES

CCCCCC[C@@H](CC=C)N[C@@H](CO)C=CC1=CC=CC=C1

Canonical SMILES

CCCCCCC(CC=C)NC(CO)C=CC1=CC=CC=C1

Origin of Product

United States

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